3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a phenyl ring followed by cyclization to form the imidazolidinedione core. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and strong acids or bases are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique structure may be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenol: Shares the dimethylphenyl structure but lacks the imidazolidinedione core.
4-(3-Methylbutoxy)phenyl derivatives: Similar in the alkoxy substitution but differ in the heterocyclic component.
Uniqueness
What sets 3,5-Dimethyl-5-(4-(3-methylbutoxy)phenyl)-2,4-imidazolidinedione apart is its combination of aromatic and heterocyclic elements, which can confer unique reactivity and potential biological activity not seen in simpler analogs.
Properties
CAS No. |
134721-62-3 |
---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
3,5-dimethyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)9-10-21-13-7-5-12(6-8-13)16(3)14(19)18(4)15(20)17-16/h5-8,11H,9-10H2,1-4H3,(H,17,20) |
InChI Key |
JBJCGGGFBCHIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.